2-(1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propyl)isoindoline-1,3-dione
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Overview
Description
2-(1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propyl)isoindoline-1,3-dione is a complex organic compound with potential applications across various scientific disciplines, including chemistry, biology, medicine, and industry. The unique structure of this compound incorporates several functional groups, which contribute to its diverse reactivity and application spectrum.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propyl)isoindoline-1,3-dione can be achieved through multi-step organic reactions. The preparation typically involves the following steps:
Formation of the Isoindoline-1,3-dione Scaffold: : This step usually employs a cyclization reaction starting from a suitably substituted phthalic anhydride.
Introduction of the Propyl Chain: : A nucleophilic substitution reaction can be used to introduce the 3-(methylthio)propyl group.
Construction of the Oxadiazole Ring: : The 1,2,4-oxadiazole ring is typically synthesized through the reaction of an appropriate nitrile with hydrazine, followed by cyclization.
Attachment of the Furan Ring: : The furan ring is then introduced via a suitable coupling reaction.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve:
Optimization of Reaction Conditions: : Using catalysts, temperature control, and pressure adjustments to improve yield and purity.
Continuous Flow Chemistry: : Implementing continuous flow reactors for increased efficiency and scalability.
Purification Processes: : Employing techniques like crystallization, chromatography, and recrystallization to achieve high-purity product.
Chemical Reactions Analysis
Types of Reactions
The compound 2-(1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: : Can lead to the formation of sulfoxides or sulfones.
Reduction: : Reduction of the oxadiazole ring or other functional groups.
Substitution: : Nucleophilic or electrophilic substitution reactions, especially at the furan and oxadiazole rings.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: : Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: : Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Alcohols or amines depending on the reduced moiety.
Substitution Products: : Vary based on the substituent introduced.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in metal-catalyzed reactions.
Organic Synthesis: : Intermediate for synthesizing more complex molecules.
Biology and Medicine
Drug Design: : Potential pharmacophore for designing new drugs targeting specific pathways.
Biological Assays: : Used in studies involving enzyme inhibition or receptor binding.
Industry
Material Science: : Component in the production of advanced materials with specific properties.
Agriculture: : As a building block for the synthesis of agrochemicals.
Mechanism of Action
Mechanism by Which the Compound Exerts its Effects
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. For instance:
Enzyme Inhibition: : Acts by binding to the active site of enzymes, thereby blocking their activity.
Receptor Modulation: : Binds to receptors, altering signal transduction pathways.
Molecular Targets and Pathways Involved
Enzymes: : Proteases, kinases, or other critical enzymes in metabolic pathways.
Receptors: : G-protein coupled receptors, ion channels.
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl compounds: : Share the oxadiazole-furan scaffold.
Isoindoline-1,3-dione derivatives: : Differ in the attached side chains but share the core structure.
Uniqueness of 2-(1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propyl)isoindoline-1,3-dione
The uniqueness of this compound lies in its combination of functional groups, which endow it with distinct reactivity and potential for diverse applications, setting it apart from other compounds with similar structures.
This compound's versatility, from synthetic chemistry to potential therapeutic applications, underscores its significance in scientific research and industrial applications. By exploring its properties and reactions, researchers can continue to unlock new uses and understand the mechanisms that make it unique.
Properties
IUPAC Name |
2-[1-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpropyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-26-10-8-13(16-19-15(20-25-16)14-7-4-9-24-14)21-17(22)11-5-2-3-6-12(11)18(21)23/h2-7,9,13H,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIYCLYDWFVMHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NC(=NO1)C2=CC=CO2)N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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